molecular formula C22H20BrNO2 B3039106 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide CAS No. 96718-92-2

4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide

Cat. No. B3039106
CAS RN: 96718-92-2
M. Wt: 410.3 g/mol
InChI Key: CIHGWPXEOBMWPT-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide, or BMPB, is a synthetic compound that is used in various scientific experiments and research applications. BMPB is an important research tool due to its unique structure and properties, which make it suitable for a variety of biochemical and physiological experiments.

Scientific Research Applications

Photodynamic Therapy and Fluorescence Properties

A benzamide derivative, specifically a zinc phthalocyanine substituted with benzenesulfonamide groups, has been studied for its remarkable fluorescence properties and high singlet oxygen quantum yield. These characteristics are crucial for Type II mechanisms in photodynamic therapy, a treatment option for cancer. The compound's potential as a Type II photosensitizer in cancer treatment is significant due to these features (Pişkin, Canpolat, & Öztürk, 2020).

Antiviral Potential

N-phenylbenzamide derivatives have been synthesized and tested for their antiviral activity against Enterovirus 71 (EV 71). A specific compound in this series demonstrated activity against EV 71 strains at low micromolar concentrations, highlighting its potential as a lead compound for developing anti-EV 71 drugs (Ji et al., 2013).

properties

IUPAC Name

4-bromo-N-[2-(3-methoxyphenyl)ethyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO2/c1-26-21-9-5-6-17(16-21)14-15-24(20-7-3-2-4-8-20)22(25)18-10-12-19(23)13-11-18/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHGWPXEOBMWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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